2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid” is a chemical compound that is part of the class of compounds known as amino acids. It is also known as 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate or BOC protected aminoethyl methacrylate . It has an empirical formula of C11H19NO4 and a molecular weight of 229.27 .
Synthesis Analysis
The synthesis of this compound involves the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group (C=O), an ester group (COO), and an amino group (NH2). The compound has a molecular formula of C9H19NO4 and a molecular weight of 205.25 .Chemical Reactions Analysis
This compound can be polymerized to generate a polymer with pendant amine functionality. The protecting group, BOC, is usually removed with acid .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius with a specific gravity of 1.07. It has a boiling point of 165 degrees Celsius and a refractive index of 1.45 .Scientific Research Applications
Synthesis Techniques and Intermediates
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is involved in various synthesis techniques, including microwave-assisted synthesis which is utilized to prepare 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. This method is efficient and can yield a range of 2-aminonicotinic acids under optimal conditions involving the use of water as the solvent and microwave heating (Quevedo, Bavetsias, & McDonald, 2009). Additionally, 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid is synthesized as an important chiral intermediate of sitagliptin from L-aspartic acid, highlighting its role in the production of pharmaceutical intermediates (Zhang Xingxian, 2012).
Industrial Applications
The compound is also related to the production and industrial applications of nicotinic acid, which is an essential nutrient and used as an antipelagic agent. The review of ecological methods for producing nicotinic acid from commercially available raw materials indicates the environmental and industrial relevance of derivatives like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid (Lisicki, Nowak, & Orlińska, 2022).
Environmental and Green Chemistry
The synthesis and application of compounds like 2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid contribute to the field of green chemistry by providing methods that reduce environmental impact. For instance, the synthesis of 2-(arylamino)nicotinic acids in high-temperature water is an efficient, environmentally friendly, and practical method, which aligns with the principles of green chemistry by minimizing hazardous substance production and utilizing water as a green solvent (Li, Xiao, Liang, & Xia, 2012).
Chemical Analysis and Characterization
The compound and its derivatives are also subjects of chemical analysis and characterization, which is essential for understanding their properties and potential applications in various fields, including pharmaceuticals and materials science. For example, the synthesis and crystal structure of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized by various techniques, highlighting the importance of structural analysis in the development and application of chemical compounds (Dinesh et al., 2010).
Future Directions
properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-8-7-15-10-9(11(17)18)5-4-6-14-10/h4-6H,7-8H2,1-3H3,(H,14,15)(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIEFFVYSCRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378113 |
Source
|
Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Tert-butoxycarbonylamino-ethylamino)-nicotinic acid | |
CAS RN |
904815-14-1 |
Source
|
Record name | 2-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.